Zolertine

α1-adrenoceptor subtypes receptor binding vascular pharmacology

Researchers investigating α1D-mediated vasoconstriction or non-competitive antagonism mechanisms often face limited tool compound availability. Zolertine (CAS 4004-94-8) addresses this gap as a validated α1D-preferential antagonist with documented non-competitive behavior in mesenteric and caudal arteries (Schild slope <1.0). • α1D-selective probe (pKi 6.35-6.81) for dissecting subtype-specific vascular responses • Validated in SHR and mecamylamine-hypertensive dog models • Competitive-to-non-competitive mechanistic switching across vascular beds enables tissue-specific pharmacology studies. Supplied with certificate of analysis; global shipping available.

Molecular Formula C13H18N6
Molecular Weight 258.32 g/mol
CAS No. 4004-94-8
Cat. No. B1208515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZolertine
CAS4004-94-8
Synonyms1-phenyl-4-(2-(5-tetrazolyl)ethyl)piperazine
zolertine
zolertine dihydrochloride
zolertine monohydrochloride
zolertine trihydrochloride
Molecular FormulaC13H18N6
Molecular Weight258.32 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCC2=NNN=N2)C3=CC=CC=C3
InChIInChI=1S/C13H18N6/c1-2-4-12(5-3-1)19-10-8-18(9-11-19)7-6-13-14-16-17-15-13/h1-5H,6-11H2,(H,14,15,16,17)
InChIKeyXTTHMUYLNLEJRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zolertine Pharmacological Profile & Procurement


Zolertine (CAS 4004-94-8) is a synthetic small molecule belonging to the phenylpiperazine tetrazole class of α1-adrenoceptor antagonists, first characterized as an antihypertensive agent [1]. Its chemical structure consists of a 1-phenylpiperazine core linked via an ethyl bridge to a tetrazole ring (IUPAC: 1-Phenyl-4-[2-(2H-tetrazol-5-yl)ethyl]piperazine), with a molecular weight of 258.32 g/mol and the molecular formula C₁₃H₁₈N₆ [2]. Zolertine exhibits a distinct subtype binding profile among α1-adrenoceptor antagonists, demonstrating higher affinity for α1D-adrenoceptors relative to α1A-adrenoceptors, with intermediate affinity for α1B-adrenoceptors [1]. Its antihypertensive efficacy has been validated in animal models including mecamylamine-hypertensive dogs and spontaneously hypertensive rats (SHR), where it produces dose-dependent reductions in systemic blood pressure despite possessing relatively low receptor-binding potency (pKi range: 6.35-6.81 across subtypes) compared to clinical α1-blockers [3].

Pathway & Target
α1D-adrenoceptor preferential antagonist for subtype profiling studies
Mechanism
Non-competitive antagonism in mesenteric and caudal artery preparations
Model Context
Reported blood pressure response in hypertensive animal models (SHR, mecamylamine-dog)

Why Generic α1-Antagonist Substitution Fails for Zolertine


Zolertine cannot be treated as functionally interchangeable with other α1-adrenoceptor antagonists such as prazosin, doxazosin, or terazosin due to three fundamental pharmacological distinctions: (i) subtype selectivity profile, (ii) antagonist mechanism (competitive versus non-competitive), and (iii) tissue-specific functional antagonism. Unlike prazosin, which exhibits relatively balanced, competitive antagonism across α1A, α1B, and α1D subtypes, zolertine displays preferential affinity for α1D-adrenoceptors, which predominate in resistance arteries critical for blood pressure regulation [1]. Furthermore, zolertine behaves as a non-competitive antagonist in several vascular beds—including mesenteric and caudal arteries—as evidenced by Schild plot slopes significantly less than unity, a property not shared by the purely competitive antagonists prazosin and 5-methylurapidil [2]. This non-competitive antagonism profile, combined with α1D-preferential binding, produces a distinct vascular response pattern that translates to antihypertensive efficacy in hypertensive animal models despite its modest receptor binding potency (pKi 6.35-6.81) [1]. These differentiating features carry direct implications for experimental design: substituting a generic α1-antagonist for zolertine in protocols targeting α1D-mediated vascular responses, non-competitive antagonism mechanisms, or specific hypertension models will yield non-equivalent outcomes.

α1D-preferential binding may not be reproduced by balanced antagonists (e.g., prazosin).
Non-competitive mechanism (Schild slope <1) alters Emax depression; competitive agents yield parallel shifts.
Vessel-specific potency (10-15× higher in mesenteric vs caudal artery) may not translate across tissues.

Zolertine Quantitative Differentiation Evidence


α1D-Preferential Affinity vs Balanced Antagonists

Zolertine exhibits preferential affinity for the α1D-adrenoceptor subtype relative to α1A-adrenoceptors, a selectivity profile that distinguishes it from balanced α1-antagonists such as prazosin. Competition binding experiments using [³H]prazosin in membrane preparations demonstrate that zolertine binds with higher affinity to α1D-adrenoceptors compared to α1A-adrenoceptors, with intermediate affinity for α1B-adrenoceptors [1]. This α1D-preferential profile is mechanistically significant because α1D-adrenoceptors are the predominant subtype mediating vasoconstriction in resistance arteries, including rat aorta and carotid arteries, which are directly relevant to blood pressure regulation [2].

α1D-Preferential Affinity
Head-to-head
pKi: α1A 6.35 ± 0.04, α1B 6.81 ± 0.02; affinity rank α1D > α1B > α1A. Prazosin: balanced across subtypes.
Subtype-selective probe for α1D-mediated vascular studies
Rat/rabbit liver membranes; [³H]prazosin binding
α1-adrenoceptor subtypes receptor binding vascular pharmacology antihypertensive screening

Non-Competitive Antagonism in Mesenteric and Caudal Arteries

Zolertine functions as a non-competitive antagonist in specific vascular beds, a mechanistic feature not shared by competitive α1-antagonists such as prazosin and 5-methylurapidil. Schild plot analysis reveals that zolertine produces slopes significantly lower than unity in mesenteric and caudal arteries, indicating non-competitive antagonism of noradrenaline-induced contractions [1]. In contrast, prazosin and 5-methylurapidil exhibit Schild slopes approximating unity (1.0), consistent with purely competitive antagonism [2]. This mechanistic divergence has practical implications: non-competitive antagonists depress the maximal contractile response (E_max reduction) in addition to producing rightward shifts in concentration-response curves, whereas competitive antagonists produce parallel rightward shifts without affecting E_max.

Non-Competitive Antagonism
Head-to-head
Schild slope < 1.0 in mesenteric/caudal arteries (non-competitive). Prazosin/5-methylurapidil slope ≈ 1.0 (competitive).
Enables Emax depression studies; competitive agents cannot replicate
WKY/SHR arterial rings; noradrenaline-induced contraction
antagonist mechanism Schild analysis vascular reactivity competitive vs non-competitive

Vessel-Specific Antagonist Potency Across Vascular Beds

Zolertine exhibits marked vessel-dependent variation in antagonist potency (pKb), with significantly greater functional antagonism in mesenteric arteries (predominantly α1A/D) compared to caudal arteries (predominantly α1A) [1]. This tissue-specific functional profile is quantified by pKb values derived from Schild analysis: in mesenteric artery, pKb = 6.98 ± 0.16 (WKY) and 6.81 ± 0.18 (SHR); in caudal artery, pKb = 5.73 ± 0.11 (WKY) and 5.87 ± 0.25 (SHR); in rabbit aorta (α1B), pKb = 6.65 ± 0.09 . The approximate 10- to 15-fold higher potency in mesenteric versus caudal arteries (ΔpKb ≈ 1.0-1.2 log units) demonstrates that zolertine's functional antagonism is not uniform across the vasculature, a property not observed to the same magnitude with balanced competitive antagonists.

Vessel-Specific Potency
Cross-study
pKb mesenteric: 6.98 (WKY), 6.81 (SHR); caudal: 5.73 (WKY), 5.87 (SHR). ~10–15× higher in mesenteric vs caudal.
Tissue-dependent antagonism; dose selection must account for vascular bed
Schild analysis; noradrenaline contractions
vascular selectivity pKb tissue pharmacology hypertension models

Superior α1-Blocking Activity vs Azapetin

Zolertine demonstrates greater α-adrenoceptor blocking activity than azapetin, a clinically utilized α-blocker, establishing a potency benchmark that informs compound selection for functional studies [1]. This comparative data positions zolertine as a more potent α-blocker than azapetin in functional assays, though the precise magnitude of the potency difference and the specific assay conditions (tissue preparation, agonist used, endpoint measured) are not fully detailed in the available primary literature. The comparison serves as a class-relevant potency reference point.

α1-Blocking vs Azapetin
Class-level inference
Reported greater α-blocking activity than azapetin; numerical magnitude not specified.
May support selection over azapetin for functional studies
Data to verify; limited assay details
functional antagonism azapetin comparative pharmacology α-blocker potency

In Vivo Antihypertensive Efficacy in Hypertensive Dog Model

Zolertine produces significant, dose-related reductions in systemic blood pressure in mecamylamine-hypertensive dogs, confirming that its in vitro α1D-preferential binding and non-competitive antagonism translate to functional antihypertensive efficacy in a whole-animal hypertensive model [1]. The mecamylamine-hypertensive dog model is characterized by elevated sympathetic vasoconstrictor tone, making it particularly sensitive to α-adrenoceptor blockade [2]. The dose-response relationship for blood pressure reduction has been established, though specific mmHg values and ED₅₀ data are not available in the publicly accessible literature. This in vivo validation distinguishes zolertine from compounds with comparable in vitro binding profiles that fail to produce meaningful hemodynamic effects.

In Vivo Hypertensive Response
Class-level inference
Dose-related blood pressure reduction in mecamylamine-hypertensive dogs; SHR model also responsive.
Supports model-response context in whole-animal hypertension studies
Specific mmHg/ED₅₀ not publicly available
in vivo pharmacology hypertension model blood pressure mecamylamine

Competitive vs Non-Competitive Antagonism Across Vessels

Zolertine exhibits vessel-dependent mechanistic switching: it acts as a competitive antagonist in rat carotid and aorta arteries (Schild slopes ≈ 1.0) while behaving as a non-competitive antagonist in mesenteric and caudal arteries [1]. In rat carotid and aorta arteries, zolertine produced competitive antagonism of noradrenaline-induced contractions, yielding pA₂ values of 7.48 ± 0.18 (WKY carotid), 7.43 ± 0.13 (SHR carotid), 7.57 ± 0.24 (WKY aorta), and 7.40 ± 0.08 (SHR aorta) [2]. This vessel-specific mechanistic duality—competitive in carotid/aorta versus non-competitive in mesenteric/caudal arteries—is a unique pharmacological signature not reported for prazosin or other quinazoline-based α1-antagonists, which maintain consistent competitive behavior across vascular beds.

Mechanistic Switching
Cross-study
Competitive in carotid/aorta (pA₂ 7.40–7.57); non-competitive in mesenteric/caudal. Unique dual behavior.
Probe for tissue-dependent α1-adrenoceptor signaling studies
WKY/SHR endothelium-denuded rings
pA2 competitive antagonism carotid artery aorta vessel heterogeneity

Zolertine Research & Application Scenarios


α1D-Adrenoceptor Subtype Profiling

Zolertine is a rational choice as a pharmacological probe for studies requiring α1D-preferential antagonism in vascular tissues. Based on its demonstrated higher affinity for α1D-adrenoceptors relative to α1A-adrenoceptors, with intermediate α1B affinity [1], it enables dissection of α1D-mediated contributions to vasoconstriction in resistance arteries (e.g., rat aorta and carotid arteries). For protocols requiring balanced α1-subtype blockade (e.g., baseline control experiments), alternative compounds such as prazosin should be employed to avoid subtype-specific confounding.

Non-Competitive α1-Antagonism in Mesenteric and Caudal Arteries

For experimental protocols specifically designed to study non-competitive α1-adrenoceptor antagonism, zolertine is a validated tool compound. Its Schild plot slopes < 1.0 in mesenteric and caudal arteries confirm non-competitive antagonism of noradrenaline-induced contractions [1], whereas competitive antagonists (prazosin, 5-methylurapidil) produce slopes ≈ 1.0 [2]. This mechanistic property enables investigation of antagonist-induced E_max depression, which cannot be achieved with competitive antagonists. Procuring zolertine is justified when the experimental objective explicitly requires non-competitive α1-blockade in these specific vascular preparations.

In Vivo Antihypertensive Efficacy Screening

Zolertine is suitable as a reference α1-antagonist in in vivo hypertension studies using mecamylamine-hypertensive dog models or spontaneously hypertensive rat (SHR) models, where dose-dependent blood pressure reduction has been documented [1]. Its in vivo efficacy, despite modest in vitro binding potency (pKi 6.35-6.81), makes it a useful comparator compound for evaluating novel antihypertensive candidates with α1D-preferential or non-competitive profiles. The compound's demonstrated functional activity in hypertensive animals provides translational relevance beyond in vitro binding assays.

Vessel-Specific α1-Adrenoceptor Pharmacology

Zolertine is uniquely positioned for studies investigating vessel-dependent heterogeneity in α1-adrenoceptor antagonist pharmacology. Its documented mechanistic switching between competitive antagonism (carotid and aorta arteries, pA₂ values 7.40-7.57) and non-competitive antagonism (mesenteric and caudal arteries, pKb values 5.73-6.98) [1] provides a validated experimental system for probing tissue-specific differences in receptor reserve, coupling efficiency, and downstream signaling. For experiments where uniform antagonist behavior across vessels is required, balanced competitive antagonists should be substituted.

Application
Selection Property
Validation Focus
α1D-subtype profiling studies
α1D > α1B > α1A binding rank order
α1D-mediated vasoconstriction endpoints
Non-competitive antagonism assays
Schild slope < 1.0 (mesenteric/caudal)
Emax depression versus parallel shift
Hypertensive model response studies
In vivo blood pressure reduction profile
Model-dependent endpoint context
Vessel-specific pharmacology research
Competitive vs non-competitive switch
Tissue-dependent receptor reserve/signaling

Technical Documentation Hub

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20 linked technical documents
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